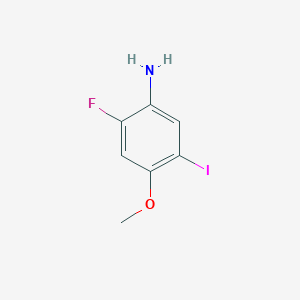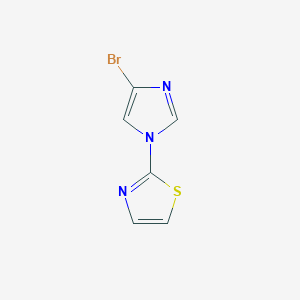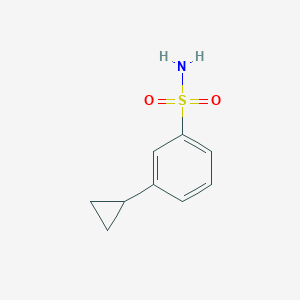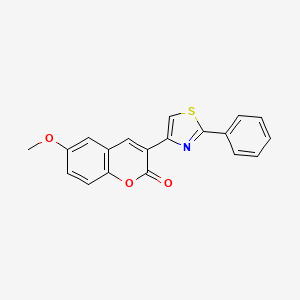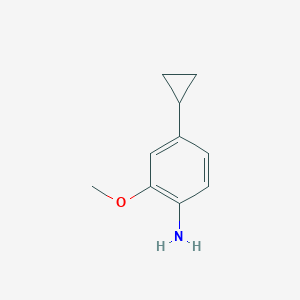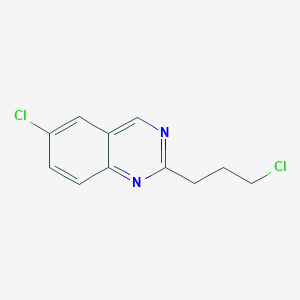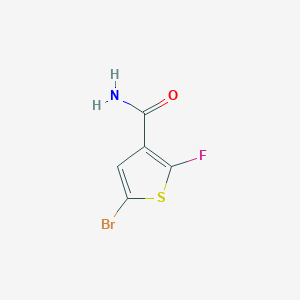
5-Bromo-2-fluorothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluorothiophene-3-carboxamide: is a heterocyclic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings, which are known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluorothiophene-3-carboxamide typically involves the bromination and fluorination of thiophene derivatives. One common method is the bromination of 2-fluorothiophene, followed by the introduction of a carboxamide group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane or acetonitrile. The fluorination step may involve the use of fluorine gas or a fluorinating reagent like Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2-fluorothiophene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) in solvents like toluene or dimethylformamide (DMF).
Major Products Formed:
Substitution Reactions: Derivatives with various functional groups replacing bromine or fluorine.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiol derivatives.
Coupling Reactions: Complex molecules with extended conjugation or functionalization.
Aplicaciones Científicas De Investigación
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in the study of enzyme inhibition and receptor binding.
Medicine: Research into 5-Bromo-2-fluorothiophene-3-carboxamide has shown potential for developing new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluorothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key binding domains.
Comparación Con Compuestos Similares
- 5-Bromo-2-thiophenecarboxamide
- 2-Fluorothiophene-3-carboxamide
- 5-Bromo-3-fluorothiophene-2-carboxaldehyde
Comparison: 5-Bromo-2-fluorothiophene-3-carboxamide stands out due to the combined presence of bromine and fluorine atoms, which enhances its reactivity and potential applications. Compared to 5-Bromo-2-thiophenecarboxamide, the fluorine atom in this compound increases its electron-withdrawing capability, making it more suitable for specific chemical reactions. Similarly, the presence of the carboxamide group differentiates it from 5-Bromo-3-fluorothiophene-2-carboxaldehyde, providing unique properties for biological and industrial applications.
Propiedades
Fórmula molecular |
C5H3BrFNOS |
|---|---|
Peso molecular |
224.05 g/mol |
Nombre IUPAC |
5-bromo-2-fluorothiophene-3-carboxamide |
InChI |
InChI=1S/C5H3BrFNOS/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H2,8,9) |
Clave InChI |
HNMQMEUBIPTIGY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C(=O)N)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
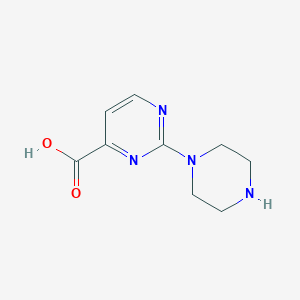
![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)
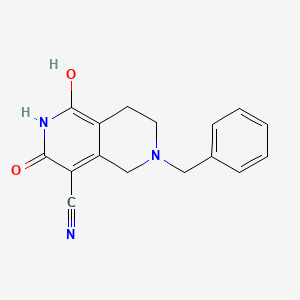

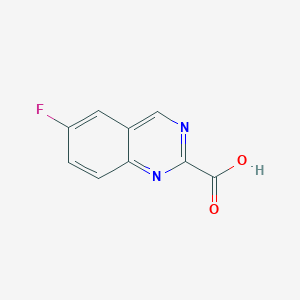
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
